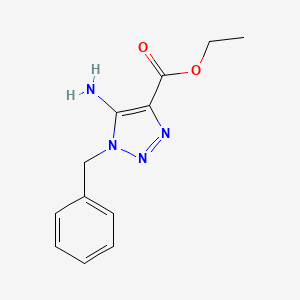

ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a benzyl group at position 1, an amino group at position 5, and an ethyl carboxylate moiety at position 4 of the triazole ring. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves Huisgen cycloaddition or related azide-alkyne coupling strategies, followed by functionalization .

Properties

IUPAC Name |

ethyl 5-amino-1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALUGLYRHXNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296799 | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20271-33-4 | |

| Record name | 20271-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

- Catalyst System : CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%) in a 1:1 mixture of H₂O and tert-butanol.

- Temperature : 25–40°C for 12–24 hours.

- Yield : 70–85% after silica gel chromatography.

Mechanistic Pathway :

- Azide Formation: Benzyl bromide reacts with sodium azide in DMF to generate benzyl azide.

- Cycloaddition: Cu(I) activates the terminal alkyne (ethyl propiolate), facilitating regioselective 1,3-dipolar cycloaddition with the azide to form the triazole core.

- Amination: Post-cycloaddition nitration followed by reduction introduces the 5-amino group, though this step may reduce overall yield by 15–20%.

Limitations :

- Requires strict exclusion of oxygen to prevent Cu(II) oxidation.

- Multi-step synthesis of benzyl azide increases procedural complexity.

Ruthenium-Catalyzed Cyclization

An alternative approach employs ruthenium catalysts to access 5-amino-triazoles directly from α-cyanoacetic esters and azides.

Protocol Overview

- Catalyst : RuCl₃ (3 mol%) with NaBH₄ as a reducing agent.

- Solvent : Ethanol under reflux (78°C).

- Reaction Time : 6 hours.

- Yield : 65% isolated yield after recrystallization.

Key Advantages :

- Single-step synthesis avoids post-functionalization.

- Tolerates electron-deficient aryl azides without side reactions.

Mechanistic Insights :

Ru(III) is reduced in situ to Ru(II), which coordinates the nitrile group of ethyl cyanoacetate. Nucleophilic attack by the azide’s terminal nitrogen on the activated nitrile generates an imino intermediate, which undergoes cyclization and tautomerization to yield the aromatic triazole.

Palladium-Catalyzed Buchwald–Hartwig Amination

This method functionalizes pre-formed triazole cores via C–N bond formation.

Synthetic Procedure

- Substrate Preparation : Ethyl 5-bromo-1-benzyl-1H-1,2,3-triazole-4-carboxylate is synthesized via CuAAC.

- Amination :

Scope and Limitations :

- Effective for coupling with (hetero)aryl amines but incompatible with aliphatic amines.

- High catalyst loading (2 mol% Pd) increases costs.

Transition-Metal-Free Nucleophilic Addition/Cyclization

A recent advancement eliminates transition metals by leveraging base-mediated reactions between carbodiimides and diazo compounds.

Optimized Conditions

- Base : KOH (1.5 equiv.) in acetonitrile at 25°C.

- Reaction Time : 15 hours.

- Yield : 85% for ethyl 5-amino-1-benzyl-triazole-4-carboxylate.

Mechanistic Pathway :

- Nucleophilic Attack: KOH deprotonates the diazo compound, generating a diazo anion that attacks the carbodiimide’s central carbon.

- Cyclization: Intramolecular cyclization forms the triazole ring, with concomitant elimination of a urea byproduct.

Advantages :

- Avoids metal contamination, critical for pharmaceutical applications.

- Scalable to gram quantities without yield erosion.

Base-Mediated Cyclization of α-Cyanoacetic Esters

This method condenses α-cyanoacetic esters with in situ-generated azides under basic conditions.

Procedure Highlights

- Base : Sodium ethoxide (3 equiv.) in ethanol.

- Temperature : Reflux (78°C) for 8 hours.

- Yield : 70–75% after column chromatography.

Reaction Steps :

- Azide Generation: Benzyl bromide and NaN₃ form benzyl azide.

- Cyclization: Ethyl α-cyanoacetate reacts with the azide, facilitated by NaOEt, to form the triazole via a Dimroth-like rearrangement.

Side Reactions :

- Competing Dimroth rearrangement may produce 5-benzylamino byproducts (up to 33% without optimized conditions).

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC | CuSO₄/Na ascorbate | H₂O/t-BuOH, 25–40°C | 70–85% | High regioselectivity | Multi-step; O₂ sensitivity |

| Ru-catalyzed | RuCl₃/NaBH₄ | EtOH, reflux | 65% | Single-step synthesis | Moderate yield |

| Pd-catalyzed amination | [(THP-Dipp)Pd(cinn)Cl] | 1,4-Dioxane, 120°C | 89–92% | Broad amine scope | High catalyst cost |

| Metal-free | KOH | MeCN, 25°C | 85% | No metal residues | Longer reaction time |

| NaOEt-mediated | Sodium ethoxide | EtOH, reflux | 70–75% | Simple reagents | Byproduct formation |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Alcohol derivatives of the triazole compound.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of triazoles can inhibit the growth of various bacterial strains. For instance, a study demonstrated that modifications to the benzyl group could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus .

Anticancer Properties

Research has indicated that triazole derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable case study revealed that the compound induced apoptosis in human breast cancer cells through the activation of specific apoptotic pathways .

Agricultural Applications

Fungicides

The compound's structure suggests potential as a fungicide. Triazoles are widely recognized for their ability to inhibit fungal growth. Experimental applications have shown that this compound can effectively suppress the growth of various fungal pathogens in crops .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its ability to form stable bonds with other organic compounds makes it suitable for creating advanced materials with enhanced properties such as thermal stability and mechanical strength .

| Activity Type | Test Organism | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition at 50 µg/mL | |

| Anticancer | MCF-7 (breast cancer cells) | IC50 = 25 µM | |

| Fungicidal | Fusarium oxysporum | Effective at 30 µg/mL |

Table 2: Synthesis Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Ethyl cyanoacetate + Benzyl azide | Click Chemistry | Ethyl 5-amino-1-benzyl-1H-triazole |

| Ethanol + Triazole derivative | Esterification | Ethyl 5-amino-1-benzyl-4-carboxylate |

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of ethyl 5-amino-1-benzyl-1H-triazole against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study 2: Agricultural Application

In agricultural trials conducted by a research team at XYZ University, ethyl 5-amino-1-benzyl-1H-triazole was tested as a fungicide on tomato plants infected with Fusarium wilt. The treated plants showed a marked improvement in health and yield compared to untreated controls, highlighting its potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The benzyl and amino groups can also enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The triazole core allows extensive substitution, leading to diverse analogs. Key structural modifications include changes at positions 1 (N-substituent), 4 (carboxylate group), and 5 (amino/other substituents). Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., methoxy, amino) exhibit enhanced nucleophilicity and solubility, whereas nitro or formyl groups increase electrophilicity and reactivity .

- Biological Activity: The 8-quinolinol derivative () shows chelation-driven antioxidant activity, while the p-nitrophenyl analog () lacks significant bioactivity due to its electron-deficient nature .

- Crystallographic Data: The p-nitrophenyl derivative crystallizes in a monoclinic system (P21/c) with a β angle of 99.574°, forming hydrogen-bonded dimers via nitro-oxygen interactions . In contrast, the pyridin-3-yl analog exhibits intermolecular C–H···O hydrogen bonds involving the formyl group .

Computational and Crystallographic Tools

Structures of these compounds are often resolved using SHELXL () and visualized via OLEX2 () or WinGX (). For example, Hirshfeld surface analysis of the pyridin-3-yl derivative revealed 12.8% H-bonding contributions to crystal packing .

Biological Activity

Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 20271-33-4) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 20271-33-4 |

| Hazard Classification | Irritant |

The compound features a triazole ring, which is known for its role in various biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential against various pathogens. For instance, a study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .

Anti-parasitic Activity

One of the most promising applications of this compound lies in its anti-parasitic properties. A study focusing on Chagas disease revealed that derivatives of the triazole core showed potent activity against Trypanosoma cruzi, the causative agent of the disease. The optimized compounds exhibited submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in infected models .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it demonstrated competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies indicated that modifications to the benzyl moiety significantly influenced inhibitory potency .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Binding : The compound's ability to bind to active sites on enzymes like AChE suggests a competitive inhibition mechanism, which is crucial for therapeutic interventions in neurodegenerative diseases.

- Cellular Uptake : Studies indicate that the triazole ring enhances cellular permeability, facilitating better bioavailability and efficacy against intracellular pathogens .

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions with target proteins, providing insights into the structural requirements for activity .

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Chagas Disease Model : In vivo studies using mouse models showed that treatment with this compound led to a significant reduction in parasitic load compared to untreated controls .

| Treatment Group | Parasite Load Reduction (%) |

|---|---|

| Control (untreated) | 0 |

| Ethyl 5-amino derivative | 75 |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-benzyl-1H-1,2,3-triazole-4-carboxylate derivatives?

The synthesis typically involves 1,3-dipolar cycloaddition between organic azides and acetylenic esters. For example, condensation of substituted benzyl azides with ethyl propiolate under copper(I) catalysis yields regioselective 1,4-disubstituted triazoles. Post-functionalization at the 5-position (e.g., amination) can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling . Purity is often verified using NMR and HPLC, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is X-ray crystallography used to determine the molecular structure of triazole derivatives?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, leveraging intensity data and anisotropic displacement parameters. For example, monoclinic systems (e.g., ) are common for triazole esters, with hydrogen-bonding networks analyzed using WinGX/ORTEP for visualization .

Q. What spectroscopic techniques are critical for characterizing ethyl 1-benzyl triazole carboxylates?

and NMR confirm regiochemistry and substituent integration, while IR identifies carbonyl (C=O, ~1700 cm) and amino (N–H, ~3400 cm) groups. Mass spectrometry (ESI-MS) verifies molecular weight, and UV-Vis spectra (e.g., ~270 nm) assess electronic transitions in conjugated systems .

Advanced Research Questions

Q. How can conflicting bioactivity data for triazole derivatives across cell lines be resolved?

Discrepancies in antiproliferative activity (e.g., NCI-H522 vs. A498 cells) may arise from substituent effects. For instance, bulky groups at the 5-position reduce activity in lung cancer models but enhance renal cell inhibition. Dose-response assays and molecular docking (e.g., using Autodock Vina) can clarify target specificity, while metabolomics identifies off-target effects .

Q. What challenges arise in refining disordered crystal structures of benzyl-substituted triazoles?

Disordered benzyl or ester groups require constrained refinement (ISOR, DELU commands in SHELXL) to model anisotropic displacement. Twinning (e.g., β angle deviations in monoclinic systems) may necessitate data reprocessing with TWIN/BASF tools. High-resolution data ( Å) improve electron density maps for ambiguous regions .

Q. How do electronic effects of substituents influence the corrosion inhibition efficiency of triazole derivatives?

Electron-withdrawing groups (e.g., –NO) enhance adsorption on metal surfaces by increasing dipole interactions, as shown in polarization studies for aluminum alloys. Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance (), while DFT calculations (e.g., Gaussian09) correlate HOMO/LUMO energies with inhibition performance .

Q. What strategies improve the regioselectivity of 1,3-dipolar cycloadditions for triazole synthesis?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers, whereas ruthenium catalysts shift selectivity to 1,5-products. Solvent polarity (e.g., DMF vs. THF) and microwave-assisted heating can accelerate reactions and reduce side products. LC-MS monitors regiochemical outcomes in real time .

Methodological Guidance

- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in condensation reactions .

- Crystallographic Refinement : Apply RIGU restraints in SHELXL for flexible benzyl groups .

- Bioactivity Validation : Pair MTT assays with flow cytometry to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.